

# Naxagolide Hydrochloride CAS number and chemical identifiers

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Compound of Interest

Compound Name: Naxagolide Hydrochloride

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## Naxagolide Hydrochloride: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **Naxagolide Hydrochloride**. It provides a detailed overview of its chemical properties, mechanism of action, and key experimental data.

## **Chemical Identity**

**Naxagolide Hydrochloride** is the hydrochloride salt of Naxagolide, a potent and selective dopamine D2 and D3 receptor agonist. It was investigated for its potential therapeutic effects in conditions such as Parkinson's disease.

Table 1: Chemical Identifiers for Naxagolide Hydrochloride

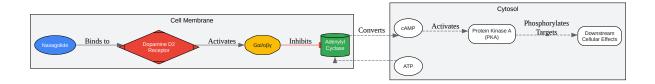


Identifier	Value	
CAS Number	99705-65-4[1]	
Molecular Formula	C15H22CINO2[1]	
Molecular Weight	283.79 g/mol [1]	
IUPAC Name	(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1][2]oxazin-9-ol;hydrochloride[1]	
InChI	InChI=1S/C15H21NO2.CIH/c1-2-7-16-8-9-18- 15-13-10-12(17)5-3-11(13)4-6- 14(15)16;/h3,5,10,14-15,17H,2,4,6- 9H2,1H3;1H/t14-,15-;/m1./s1[1]	
InChlKey	NNEACMQMRLNNIL-CTHHTMFSSA-N[1]	
Canonical SMILES	CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C= C3)O.Cl[1]	
Synonyms	MK-458, L-647,339, (+)-PHNO Hydrochloride[1]	

## **Mechanism of Action and Signaling Pathway**

Naxagolide is a potent agonist at dopamine D2 and D3 receptors. Its therapeutic potential stems from its ability to mimic the action of endogenous dopamine in the brain, thereby stimulating these receptors. The activation of D2-like receptors (D2, D3, and D4) is primarily coupled to inhibitory G proteins ( $G\alpha i/o$ ), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. This signaling cascade modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.





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Naxagolide Hydrochloride's primary signaling pathway.

## **Quantitative Data**

Naxagolide exhibits high affinity for dopamine D2 and D3 receptors. The following table summarizes key binding affinity data.

Table 2: Binding Affinity of Naxagolide for Dopamine Receptors

Receptor	Radioligand	Preparation	Ki (nM)
Dopamine D2	[³H]Spiperone	Rat Striatal Membranes	8.5[3]
Dopamine D3	[³H]Spiperone	Rat Striatal Membranes	0.16[3]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of **Naxagolide Hydrochloride**.

## **Radioligand Binding Assay**



This assay is used to determine the binding affinity of Naxagolide for dopamine receptors.

#### Protocol:

- Membrane Preparation:
  - Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  - The supernatant is then centrifuged at high speed to pellet the membranes.
  - The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Binding Reaction:
  - In a 96-well plate, add the following in order:
    - Assay buffer.
    - A fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]spiperone).
    - Increasing concentrations of unlabeled Naxagolide Hydrochloride (competitor).
    - The prepared membrane suspension.
  - Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
- Filtration and Scintillation Counting:
  - The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  - The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

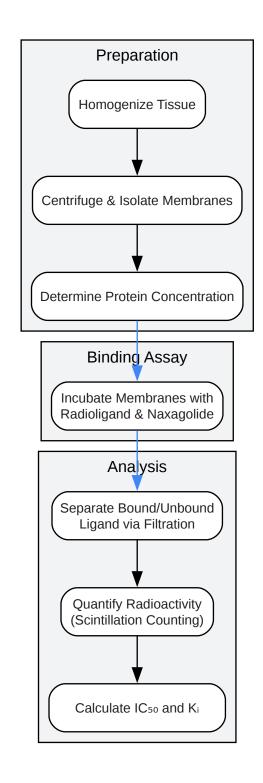






- The filters are then placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
- Data Analysis:
  - The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand).
  - The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.





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Workflow for a radioligand binding assay.

## 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

### Foundational & Exploratory



This in-vivo model is used to assess the neuroprotective or symptomatic effects of compounds like Naxagolide in a model of Parkinson's disease.

### Protocol:

- Animal Preparation:
  - Adult male Sprague-Dawley or Wistar rats are used.
  - Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
  - The rat is placed in a stereotaxic frame to ensure precise injection into the brain.
- Stereotaxic Surgery:
  - An incision is made in the scalp to expose the skull.
  - A small burr hole is drilled in the skull at the coordinates corresponding to the desired injection site (e.g., the medial forebrain bundle or the striatum).
  - A solution of 6-hydroxydopamine (a neurotoxin that selectively destroys dopaminergic neurons) is slowly infused into the target brain region using a microsyringe pump. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine transporter inhibitor (e.g., desipramine).
- Post-Operative Care:
  - The incision is sutured, and the animal is allowed to recover from anesthesia.
  - Post-operative analgesics are administered to minimize pain.
  - Animals are monitored closely for several weeks to allow the lesion to develop fully.
- Behavioral Assessment:
  - After the recovery period, behavioral tests are conducted to assess the extent of the dopaminergic lesion and the effects of Naxagolide treatment. Common tests include:

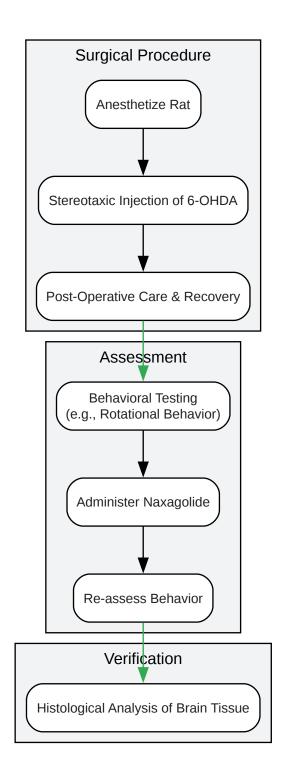






- Apomorphine- or Amphetamine-Induced Rotational Behavior: Unilateral lesioning causes the animals to rotate in circles when challenged with a dopamine agonist or releasing agent. The number of rotations is quantified.
- Cylinder Test: This test assesses forelimb akinesia by measuring the spontaneous use of each forelimb for postural support.
- Rotarod Test: This test evaluates motor coordination and balance.
- Histological Verification:
  - At the end of the study, animals are euthanized, and their brains are collected.
  - Brain tissue is sectioned and stained (e.g., using tyrosine hydroxylase immunohistochemistry) to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.





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Workflow for the 6-OHDA rat model of Parkinson's disease.

## Conclusion



Naxagolide Hydrochloride is a valuable research tool for investigating the role of dopamine D2 and D3 receptors in the central nervous system. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working in the field of neuropharmacology and drug discovery. The detailed methodologies for key in-vitro and in-vivo assays will aid in the design and execution of experiments aimed at further elucidating the therapeutic potential of Naxagolide and similar compounds.

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### References

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